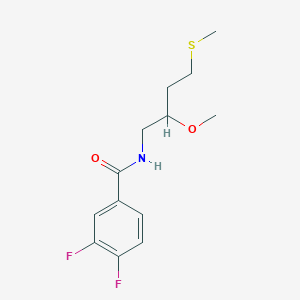![molecular formula C10H12N6O2S3 B2393345 N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392318-76-2](/img/structure/B2393345.png)
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with the 1,3,4-thiadiazole structure are known to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines, acyl chlorides, and thiocarbohydrazide . The resulting compounds are then reacted with carbon disulfide .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, the melting point, yield, and NMR data can differ significantly .
Scientific Research Applications
Photodynamic Therapy Applications
Compounds related to N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide have been synthesized and characterized for their potential in photodynamic therapy. A study highlighted the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups that exhibited good fluorescence properties and high singlet oxygen quantum yield, indicating their usefulness as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Several studies have focused on the inhibition of carbonic anhydrase isozymes by thiadiazole derivatives, showing promise in the development of antitumor agents. One notable study reported the inhibition of tumor-associated carbonic anhydrase IX by halogenated sulfonamides, suggesting potential applications as antitumor agents (Ilies et al., 2003).
Antibacterial, Anticancer, and CNS Activity
Research into thiadiazole derivatives has demonstrated their significant antibacterial activity against pathogens like Rhizobium radiobacter, highlighting their potential as antibacterial agents (Tumosienė et al., 2012). Additionally, these compounds have been evaluated for their antidepressant, anxiolytic, and anticonvulsant properties, with some showing comparable efficacy to reference drugs like Imipramine and Diazepam, indicating their potential in treating central nervous system disorders (Clerici et al., 2001). Moreover, certain derivatives have displayed significant anticancer activity, especially against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, suggesting their application as anticancer agents (Karakuş et al., 2018).
Anti-inflammatory and Analgesic Applications
Thiadiazole derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some compounds demonstrated significant in vitro anti-inflammatory activity and were screened for their ulcerogenic potential, showing promise as non-ulcerogenic anti-inflammatory and analgesic agents (Shkair et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S3/c1-3-6(17)11-9-15-16-10(21-9)19-4-7(18)12-8-14-13-5(2)20-8/h3-4H2,1-2H3,(H,11,15,17)(H,12,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADBKZKVHCSZPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methoxyethyl)oxamide](/img/structure/B2393262.png)

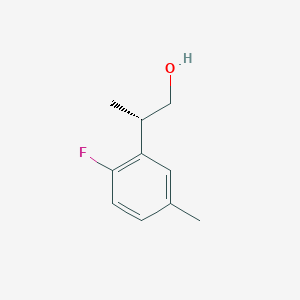

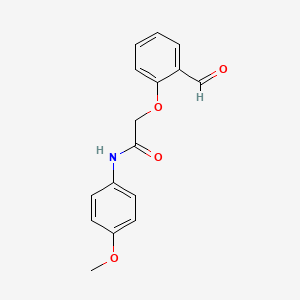
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2393272.png)
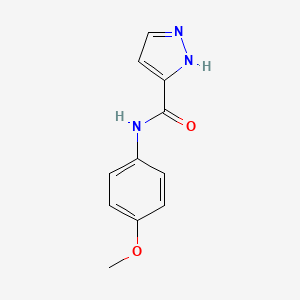
![1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2393274.png)
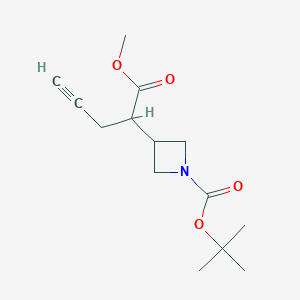
![N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393278.png)
![2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2393281.png)

